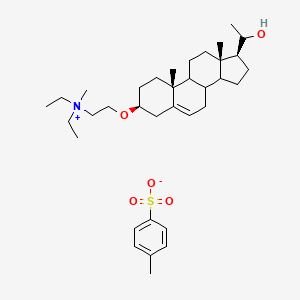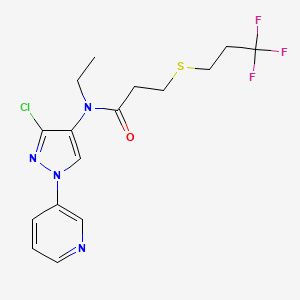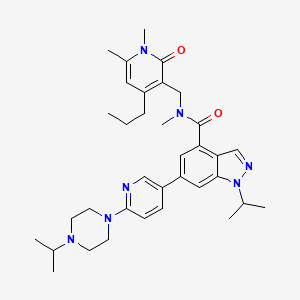
UNC2400
Übersicht
Beschreibung
UNC 2400 ist eine chemische Verbindung, die für ihre Rolle als negative Kontrolle für UNC 1999 bekannt ist. Es ist ein enger Analogon von UNC 1999, weist aber eine über 1000-fach geringere Potenz auf. Die Verbindung wird hauptsächlich in Forschungseinrichtungen eingesetzt, um die enzymatische Aktivität von Histon-Methyltransferasen, insbesondere EZH1 und EZH2, zu untersuchen .
Herstellungsmethoden
Die Synthese von UNC 2400 umfasst mehrere Schritte, darunter die Bildung verschiedener Zwischenprodukte. Die genauen Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung unter kontrollierten Bedingungen in einem Labor hergestellt wird, um eine hohe Reinheit und Konsistenz zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
UNC 2400 wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere in den Bereichen Chemie, Biologie und Medizin. Einige seiner wichtigsten Anwendungen umfassen:
Epigenetische Forschung: UNC 2400 wird als negative Kontrolle in Studien mit Histon-Methyltransferasen, insbesondere EZH1 und EZH2, verwendet.
Krebsforschung: Die Verbindung wird verwendet, um die Auswirkungen der Hemmung von EZH2 zu untersuchen, das bekanntermaßen eine Rolle bei verschiedenen Krebsarten spielt.
Arzneimittelentwicklung: UNC 2400 wird bei der Entwicklung neuer Medikamente verwendet, die auf Histon-Methyltransferasen abzielen.
Wirkmechanismus
UNC 2400 übt seine Wirkungen aus, indem es als negative Kontrolle für UNC 1999 wirkt. Es hemmt die enzymatische Aktivität der Histon-Methyltransferasen EZH1 und EZH2, allerdings mit deutlich geringerer Potenz. Die Verbindung bindet an das aktive Zentrum dieser Enzyme und verhindert so, dass sie die Methylierung von Histonproteinen katalysieren. Diese Hemmung hilft Forschern, die Rolle von EZH1 und EZH2 in verschiedenen biologischen Prozessen zu untersuchen .
Wirkmechanismus
UNC2400, also known as BCP08267 or N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide, is a chemical compound with a variety of potential applications in biomedical research .
Target of Action
This compound is a close analog of UNC1999, which is a selective inhibitor of both EZH2 and EZH1 . These are histone-lysine N-methyltransferase enzymes, which play a crucial role in gene expression and have been implicated in various cancers .
Mode of Action
This compound acts as a negative control for cell-based studies, with over 1000-fold lower potency than UNC1999 . It is used to assess the off-target effects of UNC1999 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the methylation of histone H3 at lysine 27 (H3K27), a process catalyzed by EZH2 and EZH1 . This post-translational modification is associated with transcriptional repression .
Pharmacokinetics
Its close analog unc1999 has been shown to be orally bioavailable, suggesting potential for similar adme properties .
Result of Action
UNC1999 suppresses global H3K27 trimethylation/dimethylation (H3K27me3/2) and inhibits the growth of certain leukemia cells .
Action Environment
It is known that the effectiveness of chemical probes like this compound can be influenced by experimental design, including the concentration used in cell-based assays .
Biochemische Analyse
Biochemical Properties
UNC2400 is a histone methyltransferase inhibitor . It is particularly associated with the inhibition of EZH2 and EZH1 enzymes . Its activity is over 1000 times lower than that of UNC1999, making it an ideal negative control in biochemical reactions .
Cellular Effects
This compound has been used in cell-based studies as a negative control . In these studies, it was observed that this compound had no detectable effect on cell growth . This is in contrast to UNC1999, which has been shown to suppress the growth of certain leukemia cells .
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in relation to its analog, UNC1999. UNC1999 inhibits the enzymatic activity of EZH2 and EZH1, which are histone H3 lysine 27 (H3K27) specific methyltransferases . This compound, being a close analog of UNC1999, exhibits over 1000-fold lower potency than UNC1999 .
Temporal Effects in Laboratory Settings
It is known that this compound is used as a negative control in cell-based studies, indicating that it has minimal effects over time .
Metabolic Pathways
Its analog UNC1999 is known to affect the methylation of histone H3 at lysine 27 (H3K27), a process that is crucial in gene expression .
Transport and Distribution
It is known that this compound is a close analog of UNC1999, which affects the methylation of histone H3 at lysine 27 (H3K27), a process that occurs in the nucleus of cells .
Subcellular Localization
Given its similarity to UNC1999, it is likely that this compound also localizes to the nucleus where histone methylation occurs .
Vorbereitungsmethoden
The synthesis of UNC 2400 involves multiple steps, including the formation of various intermediates. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a laboratory setting under controlled conditions to ensure high purity and consistency .
Analyse Chemischer Reaktionen
UNC 2400 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können auch an UNC 2400 durchgeführt werden, obwohl die spezifischen Bedingungen und Reagenzien nicht öffentlich bekannt gegeben werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören starke Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
UNC 2400 ähnelt anderen Verbindungen, die auf Histon-Methyltransferasen abzielen, wie zum Beispiel:
UNC 1999: Ein potenter Inhibitor von EZH1 und EZH2 mit deutlich höherer Potenz im Vergleich zu UNC 2400.
EPZ-6438: Ein selektiver Inhibitor von EZH2, der ebenfalls in der Krebsforschung eingesetzt wird.
Was UNC 2400 auszeichnet, ist seine Rolle als negative Kontrolle, was es zu einem wertvollen Werkzeug in der Forschung zur Validierung der Wirkungen anderer Inhibitoren macht.
Eigenschaften
IUPAC Name |
N-[(1,6-dimethyl-2-oxo-4-propylpyridin-3-yl)methyl]-N-methyl-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47N7O2/c1-9-10-26-17-25(6)39(8)35(44)31(26)22-38(7)34(43)29-18-28(19-32-30(29)21-37-42(32)24(4)5)27-11-12-33(36-20-27)41-15-13-40(14-16-41)23(2)3/h11-12,17-21,23-24H,9-10,13-16,22H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSQHIRDVVFJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(C(=C1)C)C)CN(C)C(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary role of UNC2400 in studying EZH2 and EZH1?
A: this compound serves as a negative control compound in research studying the effects of EZH2 and EZH1 inhibition []. It is structurally similar to the active inhibitor UNC1999 but possesses significantly lower potency (>1,000-fold) []. Researchers use this compound to distinguish between on-target effects of EZH2/EZH1 inhibition by UNC1999 and any potential off-target effects unrelated to these enzymes.
Q2: How does the activity of this compound compare to UNC1999 in cellular assays?
A: this compound does not exhibit the same cellular effects as UNC1999. For example, unlike UNC1999, this compound does not induce changes in global H3K27me3/2 levels, affect the expression of polycomb target genes, or impact the growth of MLL-rearranged leukemia cells [, ]. This difference in activity highlights the specificity of UNC1999 for EZH2 and EZH1 and supports the use of this compound as a negative control in related research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



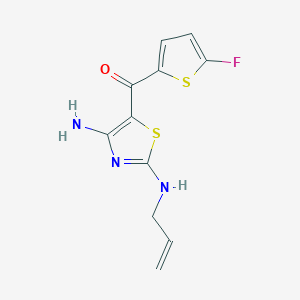
![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)

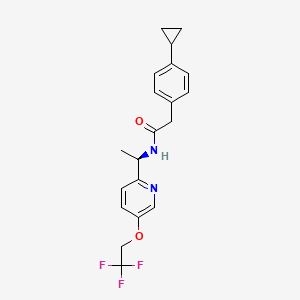

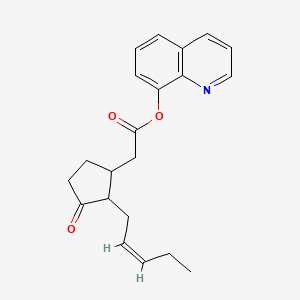
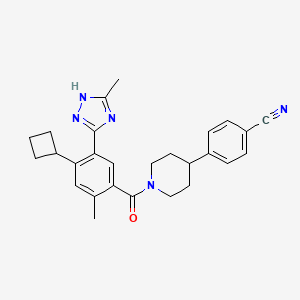
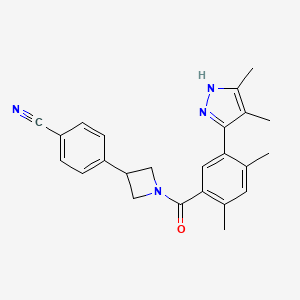
![N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide](/img/structure/B611516.png)
![(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B611517.png)
